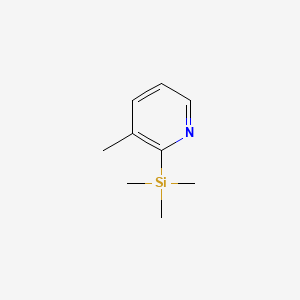

3-Methyl-2-(trimethylsilyl)pyridine

Description

Properties

IUPAC Name |

trimethyl-(3-methylpyridin-2-yl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NSi/c1-8-6-5-7-10-9(8)11(2,3)4/h5-7H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTQFJXMQUVUXKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668627 | |

| Record name | 3-Methyl-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13737-07-0 | |

| Record name | 3-Methyl-2-(trimethylsilyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyl-2-(trimethylsilyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 3-methyl-2-(trimethylsilyl)pyridine, a versatile heterocyclic building block with significant potential in medicinal chemistry and drug development. This document will delve into the compound's chemical structure, synthesis, spectroscopic characterization, and its emerging applications, offering valuable insights for researchers, scientists, and professionals in the pharmaceutical industry.

Introduction: The Strategic Importance of Silylated Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in drug design, present in a multitude of FDA-approved drugs.[1] The introduction of a trimethylsilyl (TMS) group onto the pyridine ring offers a unique set of synthetic advantages. The TMS group can act as a steric director, a protecting group, or be transformed into various other functionalities, providing a powerful tool for the regioselective synthesis of complex substituted pyridines. Specifically, this compound combines the features of a methylated pyridine with the synthetic versatility of a silyl group, making it a valuable intermediate for creating novel molecular architectures.

Chemical Structure and Properties

Chemical Name: this compound CAS Number: 13737-07-0 Molecular Formula: C₉H₁₅NSi Molecular Weight: 165.31 g/mol

The structure of this compound features a pyridine ring substituted with a methyl group at the 3-position and a trimethylsilyl group at the 2-position. This arrangement has significant implications for its reactivity and potential applications.

Structural Diagram

Caption: Synthesis of this compound via Directed ortho-Metalation.

Detailed Experimental Protocol

Materials:

-

3-Methylpyridine (3-picoline), freshly distilled

-

n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

-

Trimethylsilyl chloride (TMSCl), freshly distilled

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF (100 mL) and freshly distilled 3-methylpyridine (1.0 eq). The solution is cooled to -78 °C in a dry ice/acetone bath.

-

Deprotonation: n-Butyllithium in hexanes (1.1 eq) is added dropwise to the stirred solution via the dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C. The formation of the lithiated species is evidenced by a color change. The reaction mixture is stirred at -78 °C for an additional 2 hours.

-

Silylation: Freshly distilled trimethylsilyl chloride (1.2 eq) is added dropwise to the reaction mixture at -78 °C. The reaction is allowed to stir at this temperature for 1 hour and then slowly warmed to room temperature overnight.

-

Workup: The reaction is cautiously quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The mixture is then transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound as a colorless to pale yellow oil.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques. While a dedicated spectrum for this specific isomer is not readily available in public databases, its expected spectral characteristics can be accurately predicted based on data from closely related analogs like 5-methyl-2-(trimethylsilyl)pyridine. [2]

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Trimethylsilyl protons (-Si(CH₃)₃): A sharp singlet at approximately 0.3 ppm (9H).

-

Methyl protons (-CH₃): A singlet at around 2.3-2.5 ppm (3H).

-

Pyridine ring protons: Three distinct signals in the aromatic region (7.0-8.5 ppm), corresponding to the protons at the C4, C5, and C6 positions. The coupling patterns (doublets and a doublet of doublets) will be characteristic of a 2,3-disubstituted pyridine.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Trimethylsilyl carbons (-Si(CH₃)₃): A signal near 0 ppm.

-

Methyl carbon (-CH₃): A signal around 18-20 ppm.

-

Pyridine ring carbons: Six distinct signals in the range of 120-160 ppm. The carbon bearing the trimethylsilyl group (C2) will be significantly shielded compared to an unsubstituted C2 carbon.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 165.

-

Fragmentation Pattern: A prominent fragment at m/z = 150, corresponding to the loss of a methyl group ([M-15]⁺), is anticipated. [3][4]Another characteristic fragment would be observed at m/z = 73, corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺).

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block for the synthesis of complex, highly substituted pyridine derivatives that are of interest in pharmaceutical research. [1][3]

Role as a Synthetic Intermediate

The C-Si bond in this compound can be readily cleaved and replaced with other functional groups through various transformations, including:

-

Protodesilylation: Removal of the TMS group to regenerate the C-H bond.

-

Halodesilylation: Replacement of the TMS group with a halogen (e.g., I, Br) using reagents like iodine monochloride (ICl) or N-bromosuccinimide (NBS). The resulting 2-halo-3-methylpyridine is a versatile precursor for cross-coupling reactions.

-

Cross-Coupling Reactions: The silyl group can participate directly in certain palladium-catalyzed cross-coupling reactions (Hiyama coupling) or can be converted to a boronic ester for Suzuki coupling.

This synthetic flexibility allows for the late-stage functionalization of the pyridine ring, a crucial strategy in the optimization of lead compounds in drug discovery.

Potential Therapeutic Areas

Substituted pyridines are integral to a wide range of therapeutic agents. The unique substitution pattern of this compound makes it a promising starting material for the synthesis of compounds targeting:

-

Oncology: Many kinase inhibitors and other anti-cancer agents feature substituted pyridine cores. [5]* Neuroscience: Pyridine derivatives are found in drugs acting on the central nervous system.

-

Infectious Diseases: The pyridine nucleus is present in various antibacterial and antiviral drugs.

Illustrative Synthetic Workflow

Caption: Synthetic utility of this compound in drug discovery workflows.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. As with most organosilicon compounds and pyridine derivatives, it is advisable to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is expected to be flammable and should be stored away from ignition sources. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a strategically important synthetic intermediate that offers access to a wide array of functionalized pyridine derivatives. Its synthesis via directed ortho-metalation is efficient and regioselective. The versatile reactivity of the trimethylsilyl group makes this compound a valuable tool for medicinal chemists engaged in the design and synthesis of novel therapeutic agents. As the demand for complex heterocyclic scaffolds in drug discovery continues to grow, the utility of building blocks like this compound is poised to expand significantly.

References

-

Organic Syntheses Procedure. (n.d.). Retrieved January 15, 2026, from [Link]

-

3-Methyl-2-(5-((trimethylsilyl)ethynyl)pyridin-2-yl)butan-2-ol. (2024). Molbank, 2024(1), M1925. [Link]

-

Supporting Information. (n.d.). ScienceOpen. Retrieved January 15, 2026, from [Link]

-

Myers, A. G. (n.d.). ortho metalation. Harvard University. Retrieved January 15, 2026, from [Link]

-

Directed (ortho) Metallation. (n.d.). University of Illinois Urbana-Champaign. Retrieved January 15, 2026, from [Link]

- Process for the synthesis of 3-methyl-pyridine. (2011). Google Patents.

-

Wang, Y., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. eScholarship.org. Retrieved from [Link]

-

3-((2S)-1-Methyl-2-pyrrolidinyl)-4-(trimethylsilyl)pyridine. PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Supporting Information – 1H-NMR and 13C-NMR Spectra Vinyldisiloxanes: Their Synthesis, Cross Coupling and Applications. (n.d.). Retrieved January 15, 2026, from [Link]

- Design and synthesis of fused pyridine building blocks for automated library generation. (n.d.).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (2020). Request PDF. Retrieved from [Link]

-

Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. (n.d.). OUCI. Retrieved January 15, 2026, from [Link]

-

Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved January 15, 2026, from [Link]

-

tris(trimethylsilyl)silane. (1992). Organic Syntheses, 70, 164. [Link]

-

3-Methyl-2-((trimethylsilyl)methyl)pyridine. PubChem. (n.d.). Retrieved January 15, 2026, from [Link]

-

Directed ortho‐metalation of 3‐phenylpyridazine (6 a) using TMPLi (8). (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

-

N-Heterocyclic Carbene Catalysed Trimethylsilylation of Terminal Acetylenes and Indoles with Ruppert's Reagent under Solvent Free Conditions. (n.d.). The Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Pyridine, 3-methyl-. (n.d.). NIST WebBook. Retrieved January 15, 2026, from [Link]

-

5-Methyl-2-(trimethylsilyl)pyridine. (n.d.). SpectraBase. Retrieved January 15, 2026, from [Link]

-

Synthesis of functionalized pyridinium salts bearing a free amino group. (2014). Arkivoc, 2014(3), 154–169. [Link]

-

Yin, Z., et al. (2024). 3-Methylpyridine: Synthesis and Applications. Chemistry – An Asian Journal, e202400467. [Link]

-

Pyridine - Syntheis, Reactions and Medicinal uses. (n.d.). Slideshare. Retrieved January 15, 2026, from [Link]

-

3‐Methylpyridine: Synthesis and Applications. (2024). Request PDF. Retrieved from [Link]

-

3-methyl pyridine, 108-99-6. (n.d.). The Good Scents Company. Retrieved January 15, 2026, from [Link]

-

3-Methylpyridine: Synthesis and Applications. (2024). Semantic Scholar. Retrieved from [Link]

Sources

An In-depth Technical Guide to 3-Methyl-2-(trimethylsilyl)pyridine

Abstract

This technical guide provides a comprehensive overview of 3-Methyl-2-(trimethylsilyl)pyridine, a heterocyclic building block of increasing importance in synthetic chemistry and drug discovery. We will delve into its fundamental chemical and physical properties, explore validated synthetic protocols, and analyze its spectroscopic signature. A core focus will be placed on its chemical reactivity, particularly how the interplay between the methyl and trimethylsilyl substituents dictates its utility as a versatile intermediate. This guide will bridge theoretical concepts with practical applications, offering field-proven insights for researchers, chemists, and drug development professionals aiming to leverage this compound in their work.

Introduction to a Key Synthetic Intermediate

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and biologically active molecules.[1][2][3][4] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing pharmacokinetic properties, while the aromatic ring serves as a robust framework for functionalization.[3] this compound emerges as a particularly strategic derivative. The introduction of a methyl group—often termed a "magic methyl" in drug discovery—can profoundly influence a molecule's conformation, metabolic stability, and binding affinity.[5] Simultaneously, the trimethylsilyl (TMS) group at the 2-position serves as a versatile synthetic handle. It can act as a bulky directing group, a placeholder for subsequent functionalization, or be involved in various cross-coupling reactions, offering chemists precise control over molecular architecture. This guide provides the foundational knowledge required to effectively utilize this powerful reagent.

Core Chemical and Physical Properties

The fundamental properties of this compound determine its handling, reaction conditions, and purification procedures. The CAS Number for this compound is 13737-07-0 .[6]

| Property | Value | Source |

| CAS Number | 13737-07-0 | [6] |

| Molecular Formula | C₉H₁₅NSi | [6] |

| Molecular Weight | 165.31 g/mol | [6] |

| Boiling Point | Not explicitly available; estimated to be similar to related compounds like 2-(Trimethylsilyl)pyridine (47-49 °C / 5 mmHg).[7] | N/A |

| Density | Not explicitly available; estimated to be similar to related compounds like 2-(Trimethylsilyl)pyridine (0.9113 g/mL at 25 °C).[7] | N/A |

| Refractive Index | Not explicitly available; estimated to be similar to related compounds like 2-(Trimethylsilyl)pyridine (n20/D 1.489).[7] | N/A |

Synthesis and Manufacturing

The synthesis of silylated pyridines typically involves the reaction of an organometallic pyridine intermediate with a silyl halide. While a specific, peer-reviewed synthesis for this compound is not detailed in the provided results, a robust and widely applicable protocol can be extrapolated from the synthesis of the closely related 2-(trimethylsilyl)pyridine.[8] The key is the generation of a nucleophilic carbon at the 2-position of the pyridine ring.

Representative Synthetic Protocol: Lithiation and Silylation

This protocol is based on established organometallic chemistry principles and represents a reliable method for laboratory-scale synthesis. The causality behind this choice is the high reactivity and regioselectivity of organolithium intermediates.

Step 1: Halogen-Metal Exchange. A precursor such as 2-bromo-3-methylpyridine is treated with a strong organolithium base (e.g., n-butyllithium) at low temperature (-78 °C) in an anhydrous aprotic solvent like THF. This step selectively replaces the bromine atom with lithium, creating a highly reactive 3-methyl-2-lithiopyridine intermediate. The low temperature is critical to prevent side reactions and decomposition of the organolithium species.

Step 2: Electrophilic Quench. The freshly prepared organolithium intermediate is then treated in situ with trimethylsilyl chloride (TMSCl). The nucleophilic carbon of the lithiated pyridine attacks the electrophilic silicon atom of TMSCl, displacing the chloride and forming the desired C-Si bond.

Step 3: Workup and Purification. The reaction is carefully quenched with a proton source (e.g., saturated ammonium chloride solution) to neutralize any remaining base. The product is then extracted into an organic solvent, dried, and purified, typically by vacuum distillation, to yield the final product.

Sources

- 1. nbinno.com [nbinno.com]

- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Magic Methyl and Its Tricks in Drug Discovery and Development [mdpi.com]

- 6. This compound - CAS:13737-07-0 - 北京欣恒研科技有限公司 [konoscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. Page loading... [wap.guidechem.com]

The Synthesis of 3-Methylpyridine: A Technical Guide for Chemical Professionals

Abstract

3-Methylpyridine, colloquially known as 3-picoline, serves as a pivotal building block in the synthesis of a multitude of high-value chemical entities, most notably Vitamin B3 (niacin and nicotinamide) and critical agrochemicals like chlorpyrifos.[1][2] Its industrial production and laboratory-scale synthesis are subjects of continuous optimization, driven by the demand for higher yields, greater selectivity, and more sustainable methodologies. This guide provides an in-depth technical examination of the core synthetic routes to 3-methylpyridine, focusing on the underlying chemical principles, process variables, catalytic systems, and practical execution. It is intended for researchers, chemists, and process development professionals engaged in heterocyclic chemistry and the production of pharmaceutical and agricultural intermediates.

Introduction: The Strategic Importance of 3-Methylpyridine

The pyridine ring is a fundamental scaffold in organic chemistry, but the specific placement of a methyl group at the 3-position imparts unique reactivity and strategic value to 3-picoline. Unlike its 2- and 4-picoline isomers, the 3-methyl group is not directly activated by the ring nitrogen, influencing its subsequent functionalization pathways. The primary commercial driver for 3-picoline synthesis is its role as a precursor to nicotinic acid and its amide, essential human nutrients.[3] The ammoxidation of 3-picoline to 3-cyanopyridine is a key industrial step in this value chain.[2] Given its high production volume—estimated at approximately 9,000 metric tons worldwide in 1989—the efficiency and economics of its synthesis are of paramount importance.[2]

This guide will dissect the most prevalent and historically significant synthetic strategies, offering a comparative analysis to inform methodological choices in both research and industrial contexts.

Core Synthetic Methodologies: A Comparative Overview

The commercial production of 3-methylpyridine is dominated by gas-phase catalytic condensation reactions. These methods, rooted in the foundational work of Chichibabin, leverage simple, abundant feedstocks like aldehydes and ammonia. Liquid-phase syntheses, while often offering milder conditions and different selectivity profiles, are also employed.

The Chichibabin Pyridine Synthesis and its Variants

First reported by Aleksei Chichibabin in 1924, this reaction involves the condensation of aldehydes and/or ketones with ammonia to form the pyridine ring.[4] In the context of 3-methylpyridine, the reaction is typically a gas-phase process conducted at high temperatures (350–500 °C) over a solid acid catalyst.[4]

Route A: Acetaldehyde, Formaldehyde, and Ammonia

A primary industrial route involves reacting acetaldehyde and formaldehyde with ammonia.[2][5] This method is advantageous as it directly assembles the required carbon skeleton.

-

Overall Reaction: 2 CH₃CHO + CH₂O + NH₃ → 3-CH₃C₅H₄N + 3 H₂O

-

Causality: The reaction mechanism is a complex cascade involving imine formation, aldol-type condensations, Michael additions, and a final dehydrogenation/aromatization step on the catalyst surface to yield the stable pyridine ring.[4][6] The catalyst, typically a modified alumina (Al₂O₃) or silica (SiO₂), provides acidic sites to facilitate these transformations.[4][7]

Route B: Acrolein and Ammonia

A significant industrial method involves the reaction of acrolein with ammonia.[2] This process often yields a mixture of pyridine and 3-methylpyridine. The pyridine arises from the demethylation of the initially formed 3-picoline at high temperatures.[2]

-

Overall Reaction: 2 CH₂=CHCHO + NH₃ → 3-CH₃C₅H₄N + 2 H₂O

-

Causality: The use of acrolein provides a pre-formed three-carbon unit. The reaction proceeds over heterogeneous oxide-based catalysts.[2] Zeolite catalysts, such as ZSM-5, have been extensively studied to improve selectivity and yield.[7][8]

Route C: Acrolein, Propionaldehyde, and Ammonia

To improve selectivity towards 3-methylpyridine and minimize the co-production of pyridine, a more controlled approach reacts acrolein and propionaldehyde with ammonia.[2]

-

Overall Reaction: CH₂=CHCHO + CH₃CH₂CHO + NH₃ → 3-CH₃C₅H₄N + 2 H₂O + H₂

-

Causality: This combination provides the precise carbon fragments needed for the 3-picoline skeleton, leading to better product control compared to using acrolein alone.[2]

The logical flow of the gas-phase Chichibabin synthesis is illustrated below.

Caption: Gas-Phase Catalytic Synthesis of 3-Methylpyridine.

Liquid-Phase Synthesis

An alternative to high-temperature gas-phase reactions is liquid-phase synthesis, which can operate under milder conditions and sometimes offer higher selectivity, suppressing the formation of pyridine. A notable process involves reacting acetaldehyde (or its polymer, paraldehyde) and formaldehyde with an ammonium salt in an aqueous medium within a closed vessel.[9]

-

Key Parameters: This reaction is typically conducted at temperatures between 180°C and 280°C, with preferred temperatures in the 205°C to 240°C range.[9] The pressure is dictated by the autogenous pressure of the reactants in the closed system, often between 30 and 35 bar.[9]

-

Catalyst/Medium: An aqueous solution of an ammonium salt, such as diammonium hydrogen phosphate, serves as both the ammonia source and the reaction medium.[9]

-

Causality and Advantages: This method can achieve high yields of 3-picoline (around 60-70%) while almost completely suppressing the formation of pyridine (less than 1%).[9] The liquid phase allows for better heat management and control over reactant concentrations. The primary byproducts are typically other alkylpyridines like 3-ethylpyridine and various lutidines (dimethylpyridines).[9]

The workflow for a representative liquid-phase synthesis is outlined below.

Caption: Liquid-Phase Synthesis and Workup of 3-Methylpyridine.

Comparative Analysis of Synthesis Routes

The choice of synthetic route depends on factors such as required scale, desired purity, capital investment, and feedstock availability.

| Parameter | Gas-Phase (Chichibabin) | Liquid-Phase (Ammonium Salt) |

| Temperature | 350 - 500 °C[4] | 180 - 280 °C[9] |

| Pressure | Atmospheric / Slightly Elevated | High (Autogenous, ~30-35 bar)[9] |

| Catalyst | Heterogeneous Solid Acid (Al₂O₃, SiO₂, Zeolites)[4] | Homogeneous (Ammonium Phosphate)[9] |

| Phase | Gas | Liquid (Aqueous) |

| Typical Yield | 40 - 44% (3-Picoline)[9] | 60 - 70% (3-Picoline)[9] |

| Key Byproducts | Pyridine , 2-Picoline, 4-Picoline[9] | 3-Ethylpyridine, Lutidines[9] |

| Primary Control | Catalyst selection, temperature, feed ratios | Reactant stoichiometry, temperature |

| Advantages | Continuous process, high throughput | Higher selectivity, lower pyridine formation, milder temperatures |

| Disadvantages | Lower selectivity, high energy input, catalyst deactivation | High pressure equipment required, batch or semi-batch process |

Detailed Experimental Protocols

The following protocols are illustrative examples based on patented procedures and should be adapted and optimized with appropriate safety assessments for specific laboratory or pilot-plant conditions.

Protocol: Liquid-Phase Synthesis from Acetaldehyde and Formaldehyde[9]

This protocol is adapted from the process described in U.S. Patent 4,337,342.

Materials & Equipment:

-

2-liter high-pressure autoclave with mechanical stirrer, heating mantle, temperature controller, and reactant feed pump.

-

Acetaldehyde (or paraldehyde)

-

Trioxane (stable polymer of formaldehyde)

-

Diammonium hydrogen phosphate ((NH₄)₂HPO₄)

-

Deionized water

-

Methylene chloride (for extraction)

-

Homogenizing agent (e.g., a small amount of 3-picoline)

-

Standard laboratory glassware for workup and distillation.

Procedure:

-

Catalyst Solution Preparation: Prepare a 3.40 molar aqueous solution of diammonium hydrogen phosphate. For a 2-liter autoclave, charge 1,140 mL of this solution. The initial pH should be approximately 8.35.

-

Reaction Setup: Seal the autoclave and begin stirring (e.g., 1,500 rpm). Heat the ammonium phosphate solution to the target reaction temperature of 230°C.

-

Reactant Feed Preparation: Prepare a mixture of 117.7 g of acetaldehyde, 64.0 g of trioxane, and 30.0 g of 3-picoline (as a homogenizing agent). This corresponds to a calculated acetaldehyde:formaldehyde molar ratio of approximately 1:0.78.

-

Reaction Execution: Using a high-pressure pump, continuously feed the aldehyde mixture into the heated, stirred autoclave solution over a period of 74 minutes. During the addition, the internal pressure will rise to and fluctuate between 32 and 34 bar.

-

Post-Reaction: After the addition is complete, continue stirring at 230°C for an additional 10 minutes to ensure complete reaction.

-

Cooldown and Workup: Cool the autoclave to room temperature and safely vent any residual pressure.

-

Extraction: Transfer the reaction mixture to a separatory funnel and extract it three times with 100 mL portions of methylene chloride.

-

Purification: Combine the organic extracts. The 3-methylpyridine can be isolated from the solvent and byproducts by fractional distillation. The boiling point of 3-methylpyridine is approximately 144°C.[10][11]

Safety Precautions:

-

This reaction must be conducted in a properly rated high-pressure reactor behind a safety shield in a well-ventilated fume hood.

-

Acetaldehyde is highly flammable and volatile. Formaldehyde (from trioxane) is a suspected carcinogen.

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, flame-retardant lab coat, and gloves.

-

Be aware of the potential for exothermic reactions and ensure the reactor's cooling systems are operational.

Product Purification Considerations

The purification of 3-methylpyridine from reaction mixtures, particularly from its isomers 4-methylpyridine and 2,6-lutidine (which have very similar boiling points), presents a significant challenge.[12]

-

Fractional Distillation: While standard for removing lower and higher boiling impurities, it is inefficient for separating 3-picoline from 4-picoline and 2,6-lutidine due to their close boiling points (~144°C).[13]

-

Azeotropic Distillation: A common technique involves forming azeotropes to alter the relative volatilities. For instance, distillation with water can be used, as the water azeotropes of the isomers boil at slightly different temperatures.[13] Another method involves azeotropic distillation with acetic acid.[12]

-

Chemical Separation: Crude picoline mixtures can be treated with reagents that selectively react with one isomer. For example, reacting a mixture containing 4-picoline with a compound containing an aldehyde group can convert the 4-picoline into a higher-boiling material, allowing the 3-picoline to be distilled off at high purity.[14]

-

Fractional Crystallization: After initial purification, slow partial freezing (fractional crystallization) can be employed to obtain high-purity 3-picoline, as its melting point (-18°C) differs from its isomers.[12]

Safety and Handling

3-Methylpyridine is a flammable liquid and vapor.[15][16] It is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage.[16]

-

Handling: Work in a well-ventilated area, preferably a chemical fume hood. Use a closed system, ventilation, and explosion-proof electrical equipment, especially when working above its flash point of 36°C (97°F).[10][17] Prevent the buildup of static electricity by grounding and bonding containers and equipment.[17]

-

Storage: Store in a fireproof, dry, and well-ventilated area, separated from strong oxidants.[17] The compound is hygroscopic; containers should be kept tightly sealed.[10][17]

-

Incompatibilities: It is incompatible with strong oxidizing agents, acids, acid chlorides, and chloroformates.[15]

-

Decomposition: When heated to decomposition, it emits toxic fumes of nitrogen oxides.[17]

Conclusion

The synthesis of 3-methylpyridine is a mature field of industrial chemistry, dominated by high-temperature, gas-phase catalytic processes that offer high throughput for large-scale production. The classic Chichibabin synthesis, adapted for various aldehyde feedstocks, remains a cornerstone of this manufacturing landscape. However, for applications requiring higher selectivity and minimal pyridine byproduct, liquid-phase syntheses under high pressure present a compelling, high-yield alternative. The choice of methodology is a strategic decision balancing throughput requirements, capital costs, energy consumption, and the purity specifications of the final product. Continued research into novel catalytic systems, particularly in the realm of modified zeolites, promises further improvements in the efficiency and sustainability of 3-picoline production.

References

- Grayson, J. I., & Dinkel, R. (1984). Process for the preparation of 3-picoline. U.S. Patent 4,337,342.

- Dinkel, R., & Grayson, J. I. (1982). Process for the production of 3-picoline. U.S. Patent 4,370,481.

- Cislak, F. E., & Wheeler, W. R. (1957). Synthesis of pyridine and 3-picoline. U.S. Patent 2,807,618.

-

(2021). Magnetically recoverable catalysts for the preparation of pyridine derivatives: an overview. RSC Advances. [Link]

-

(2022). Chichibabin pyridine synthesis. Chemistry Notes. [Link]

- Dinkel, R., & Grayson, J. I. (1982). Process for the preparation of beta-picoline. EP Patent 0060551B1.

-

Chichibabin reaction. Wikipedia. [Link]

- (2005). Preparation method of pyridine and 3-picoline. CN Patent 1566093A.

-

(2011). Purification of 3-Picoline. PrepChem. [Link]

-

(2015). 3-METHYLPYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. [Link]

-

Chichibabin pyridine synthesis. Wikipedia. [Link]

-

Sádaba, I., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. Molecules. [Link]

-

3-Methylpyridine. Wikipedia. [Link]

-

(2017). Synthesis of Pyridine and 3-Picoline from Acrolein Diethyl Acetal and Ammonia over La- and KF-modified Y Type Zeolite Catalysts. Journal of the Chinese Chemical Society. [Link]

-

3-Picoline. National Toxicology Program (NTP). [Link]

-

(2001). Study on catalyst for pyridine synthesis. ResearchGate. [Link]

-

(2020). (A) Possible mechanisms of Chichibabin pyridine synthesis involving... ResearchGate. [Link]

-

(2022). CHAPTER 16: Pyridine Synthesis. Books - The Royal Society of Chemistry. [Link]

-

Pyridine. Wikipedia. [Link]

- Cislak, F. E. (1943). Process of separating j-picoline. U.S. Patent 2,335,823.

-

(2015). Preparation of pyridine and 3-picoline from acrolein and ammonia with HF/MgZSM-5 catalyst. ResearchGate. [Link]

- (2011). Method for preparing 3-methylpyridine by utilizing acrolein. CN Patent 102249989A.

-

(2014). Synthesis of 3-picoline from acrolein and ammonia through a liquid-phase reaction pathway using SO42−/ZrO2-FeZSM-5 as catalyst. ResearchGate. [Link]

- Cislak, F. E., & Wheeler, W. R. (1956). Process of preparing pyridine and 3-picoline. U.S. Patent 2,744,904.

-

(2015). Synthesis of 3-picoline from acrolein dimethyl acetal and ammonia over NH4F-HF treated ZSM-5. ResearchGate. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

- (2006). Separation method for extracting high-purity 3-picoline from picoline mixture. CN Patent 1772736A.

-

(2017). The mild liquid-phase synthesis of 3-picoline from acrolein diethyl acetal and ammonia over heterogeneous catalysts. ResearchGate. [Link]

-

Preparation and Properties of Pyridine. Ignou. [Link]

-

3-Methylpyridine. PubChem. [Link]

- (2012). Process for the selective preparation of 3-picoline from acrolein and one or more ammonium salts dissolved in water. CN Patent 102471268A.

- (1978). Method of preparing 3-methyl pyridine. U.S. Patent 4,086,237.

- (2015). Process for the synthesis of 3-methyl-pyridine. CA Patent 2763574C.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. Chichibabin pyridine synthesis - Wikipedia [en.wikipedia.org]

- 5. US2807618A - Synthesis of pyridine and 3-picoline - Google Patents [patents.google.com]

- 6. books.rsc.org [books.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. CN1566093A - Preparation method of pyridine and 3-picoline - Google Patents [patents.google.com]

- 9. US4337342A - Process for the preparation of 3-picoline - Google Patents [patents.google.com]

- 10. 3-Picoline CAS#: 108-99-6 [m.chemicalbook.com]

- 11. 3-Picoline | 108-99-6 [chemicalbook.com]

- 12. Purification of 3-Picoline [icse.forumotion.com]

- 13. US2335823A - Process of separating j-picoline - Google Patents [patents.google.com]

- 14. CN1772736A - Separation method for extracting high-purity 3-picoline from picoline mixture - Google Patents [patents.google.com]

- 15. fishersci.com [fishersci.com]

- 16. lobachemie.com [lobachemie.com]

- 17. echemi.com [echemi.com]

Reactivity of silylpyridines

An In-Depth Technical Guide to the Reactivity of Silylpyridines for Advanced Synthesis

Abstract

Silylpyridines have emerged as exceptionally versatile and strategic building blocks in modern organic synthesis, particularly within the realms of pharmaceutical and materials science. The carbon-silicon bond, when appended to the pyridine scaffold, serves as a latent nucleophilic site, a stable surrogate for sensitive organometallic species, and a powerful directing group. This guide provides a comprehensive exploration of the core reactivity principles of silylpyridines. We will delve into their synthesis, the mechanistic underpinnings of their reactions with electrophiles, their transformative role in palladium-catalyzed cross-coupling reactions, and the concept of reactivity umpolung they enable. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of silylpyridines to construct complex molecular architectures with precision and efficiency.

Introduction: The Strategic Value of the C-Si Bond in Pyridine Chemistry

The pyridine ring is a ubiquitous heterocycle in countless FDA-approved drugs and biologically active compounds. However, its inherent electron-deficient nature renders it deactivated towards classical electrophilic aromatic substitution (SEAr), which typically proceeds slowly and with poor regioselectivity.[1] Functionalization often requires harsh conditions or multi-step sequences.

The introduction of a silyl group (e.g., -SiMe3, -SiH3) fundamentally alters the reactivity profile of the pyridine ring. The C-Si bond is highly polarized and can stabilize a β-carbocation through hyperconjugation, a phenomenon known as the "β-silicon effect".[2][3] This electronic feature is central to the utility of silylpyridines, transforming a traditionally challenging C-H functionalization problem into a predictable and high-yielding C-Si cleavage and substitution. This guide will unpack the synthetic and mechanistic facets of these powerful intermediates.

Synthesis of Silylpyridines

The accessibility of silylpyridines is crucial for their widespread application. Several robust methods have been established for their preparation, starting from readily available halopyridines or pyridine itself.

Metathesis with Silyl Anions

One of the most direct methods involves the reaction of bromopyridines with potassium silanide (KSiH3).[4][5] This nucleophilic substitution reaction provides a clean route to various isomers of silylpyridine.

Caption: Metathesis route to 2-Silylpyridine.

Catalytic Dehydrogenative Silylation

More recently, transition-metal-catalyzed methods have been developed for the direct silylation of pyridine's C-H bonds. Zinc-catalyzed dehydrogenative silylation, for example, uses a readily available catalyst like Zn(OTf)2 to react pyridine with a silane such as Et3SiH at elevated temperatures.[6] While yields can be modest, this approach represents a step towards more atom-economical syntheses.[6]

The proposed mechanism involves the activation of the silane by the Zn2+ center, creating a highly electrophilic silyl species that then undergoes an electrophilic aromatic substitution-type reaction with the pyridine ring.[6]

Summary of Synthetic Yields

| Starting Material | Reagent | Product | Yield (%) | Reference |

| 2-Bromopyridine | KSiH3 in DME | 2-Silylpyridine | 28% | [4] |

| Pyridine | Et3SiH, Zn(OTf)2 | 2,6-bis(triethylsilyl)pyridine | 50% (crude) | [6] |

| Pyridine | Et3SiH, Zn(OTf)2 | 2,4,6-tris(triethylsilyl)pyridine | 11% (crude) | [6] |

Core Reactivity: The Silyl Group as a Master Controller

The silyl moiety dictates the reactivity of the pyridine ring, enabling transformations that are otherwise difficult or impossible. Its primary roles are as a robust proton surrogate for electrophilic substitution and as a masked carbanion for cross-coupling reactions.

Electrophilic Aromatic Substitution (SEAr): Ipso-Substitution

The most powerful application of silylpyridines is in directed SEAr reactions. The C-Si bond acts as a handle that can be cleanly replaced by a wide range of electrophiles in an ipso-substitution (substitution at the same position). This process overcomes the inherent deactivation of the pyridine ring.[1][7]

The reaction proceeds through a Wheland complex, a cationic intermediate that is stabilized by the β-silicon effect.[2] The subsequent loss of the silyl group, rather than a proton, is thermodynamically favorable and drives the reaction to completion.

Caption: Mechanism of electrophilic ipso-substitution.

This strategy allows for the precise installation of functional groups like halogens, acyl groups, and nitro groups onto the pyridine ring under controlled conditions. The reversibility often seen in Friedel-Crafts C-H silylation is overcome because the desilylation step is typically irreversible.[2]

Nucleophilic Attack and Desilylation

While the primary utility of silylpyridines lies in their reactions with electrophiles, the C-Si bond is also susceptible to cleavage by nucleophiles, particularly fluoride ions.[8][9] Reagents like tetrabutylammonium fluoride (TBAF) are highly effective for protodesilylation, converting the silylpyridine back to the parent pyridine. This reaction is useful for removing the silyl group after it has served its directing purpose or as a protecting group.

Enabling Reactivity Umpolung

"Umpolung," or polarity inversion, is a powerful concept in synthesis where the normal reactivity of a functional group is reversed.[10][11] A C-H bond on a pyridine ring is typically considered acidic (protic) or unreactive. However, by replacing H with a silyl group, the carbon atom's reactivity is inverted. The silylpyridine can be considered a synthetic equivalent of a pyridine anion, a highly reactive species that is difficult to generate and handle directly. In cross-coupling reactions, the silylpyridine effectively functions as a nucleophile, a classic example of umpolung.[12][13][14]

Caption: Silylation inverts the polarity of a pyridine carbon.

Application in Palladium-Catalyzed Cross-Coupling: The Hiyama Coupling

The Hiyama coupling is a palladium-catalyzed reaction that forms C-C bonds between organosilanes and organic halides or pseudohalides.[15] Silylpyridines are excellent substrates for this transformation, serving as stable, non-toxic, and easily handled nucleophilic partners.

The key to the reaction is the activation of the C-Si bond, typically with a fluoride source (e.g., TBAF) or a base. This activation generates a hypervalent pentacoordinate silicon species, which is crucial for the subsequent transmetalation step.[15]

The catalytic cycle follows a well-established pattern for palladium cross-coupling reactions:[16][17]

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

-

Transmetalation: The activated silylpyridine transfers its pyridine group to the palladium center, displacing the halide. This is the step where the C-C bond precursors are brought together on the metal.[18]

-

Reductive Elimination: The two organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Hiyama cross-coupling reaction.

Applications in Drug Discovery

The ability to precisely and efficiently functionalize the pyridine core makes silylpyridines invaluable in drug discovery and development.[19][20] In silico and computational methods can help design target molecules, and silylpyridine chemistry provides a practical way to synthesize them.[21][22][23] The mild conditions and high functional group tolerance of many silylpyridine-based reactions, such as the Hiyama coupling, are particularly advantageous when working with complex, multi-functional molecules typical in medicinal chemistry. They allow for late-stage functionalization, a key strategy for rapidly generating analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

Protocol 1: Synthesis of 2-Silylpyridine via Metathesis[4]

-

Objective: To synthesize 2-silylpyridine from 2-bromopyridine.

-

Reagents & Equipment:

-

2-Bromopyridine (2.0 g, 0.013 mol)

-

Potassium silanide (KSiH3) in DME (16.2 mL, 0.82 M, 0.013 mol)

-

Dimethoxyethane (DME), anhydrous (40 mL)

-

Schlenk flask, magnetic stirrer, low-temperature bath (-78 °C)

-

-

Procedure:

-

A solution of 2-bromopyridine in 20 mL of DME is prepared in a Schlenk flask and cooled to -78 °C.

-

A precooled solution of potassium silanide in DME is rapidly added to the 2-bromopyridine solution with vigorous stirring. A white solid will form.

-

The resulting suspension is stirred at -78 °C for 3 hours.

-

The reaction is allowed to warm to room temperature.

-

The precipitate (KBr) is separated by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate by distillation.

-

The residue is purified by fractional condensation to yield 2-silylpyridine as a colorless liquid.

-

Protocol 2: Hiyama Cross-Coupling of a Silylpyridine

-

Objective: To couple a silylpyridine with an aryl bromide.

-

Reagents & Equipment:

-

Silylpyridine (1.0 equiv)

-

Aryl bromide (1.1 equiv)

-

Pd(OAc)2 (2 mol%)

-

SPhos (4 mol%)

-

Tetrabutylammonium fluoride (TBAF), 1M in THF (2.0 equiv)

-

Toluene, anhydrous

-

Schlenk tube, magnetic stirrer, heating block

-

-

Procedure:

-

To a Schlenk tube under an argon atmosphere, add the silylpyridine, aryl bromide, Pd(OAc)2, and SPhos.

-

Add anhydrous toluene via syringe.

-

Degas the solution with argon for 10 minutes.

-

Add the TBAF solution dropwise via syringe.

-

Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with ethyl acetate, dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Conclusion and Future Outlook

Silylpyridines represent a cornerstone of modern heterocyclic chemistry. By leveraging the unique properties of the carbon-silicon bond, chemists can bypass the inherent reactivity challenges of the pyridine nucleus. The ability to perform selective ipso-substitutions and engage in powerful cross-coupling reactions has cemented their role as indispensable tools for constructing complex molecules. Future research will likely focus on developing even more efficient and sustainable catalytic methods for their synthesis and expanding their application in asymmetric synthesis and materials science, further solidifying their importance for scientists in both academic and industrial research.

References

-

Schott, R. et al. (1998). Synthesis, Properties, and Structure of Poly(silyl)pyridines. The Phantom of Intramolecular Si−N Bonding. Organometallics - ACS Publications. [Link]

-

Dorn, G. et al. (2021). Silylation of Pyridine, Picolines, and Quinoline with a Zinc Catalyst. ACS Omega. [Link]

-

Schott, R. et al. (1998). Synthesis, properties, and structure of poly(silyl)pyridines. The phantom of intramolecular Si-N bonding. Technical University of Munich. [Link]

-

Seebach, D. (1979). Methods of Reactivity Umpolung. Angewandte Chemie International Edition in English. [Link]

-

Various Authors. Desilylation. Organic Chemistry Portal. [Link]

-

Oestreich, M. (2017). Electrophilic Aromatic Substitution with Silicon Electrophiles: Catalytic Friedel-Crafts C-H Silylation. Angewandte Chemie International Edition. [Link]

-

Wikipedia Contributors. Electrophilic substitution of unsaturated silanes. Wikipedia. [Link]

-

Delgado, O. et al. (2022). Synthesis of Tetrahydroazepines through Silyl Aza-Prins Cyclization Mediated by Iron(III) Salts. The Journal of Organic Chemistry. [Link]

-

Mahajan, S. (2018). SYNTHESIS AND REACTIVITY OF UMPOLUNG REAGENTS THROUGH TRANSITION METAL CATALYSIS. York University. [Link]

-

Read, M. et al. (2007). Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans. Organic Letters. [Link]

-

Miller, S. et al. (2010). 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis. Nature Chemistry. [Link]

-

Princeton University. (2004). Umpolung: Carbonyl Synthons. Princeton University. [Link]

-

Komori, K. et al. (2002). Synthesis and reactivity of (phosphinoaklyl)silyl complexes. Sci-Hub. [Link]

-

LibreTexts Chemistry. (2022). Nucleophilic Substitution at Silicon. Chemistry LibreTexts. [Link]

-

Various Authors. Hiyama Coupling. Organic Chemistry Portal. [Link]

-

Pinzi, L. & Rastelli, G. (2017). The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization. Current Drug Targets. [Link]

-

Chemistry - The Mystery of Molecules. (2020). Electrophilic aromatic substitution on Pyridine. YouTube. [Link]

-

The Organic Chemistry Tutor. (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation). YouTube. [Link]

-

Allery, A. (2017). Electrophilic substitution reactions - pyridine. YouTube. [Link]

-

Housecroft, C. & Constable, E. (2019). Synthesis of Terpyridines: Simple Reactions—What Could Possibly Go Wrong?. MDPI. [Link]

-

Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. [Link]

-

OC an der RWTH. (2022). CROSS-COUPLING reactions - everything YOU need to know!. YouTube. [Link]

-

Colell, J. et al. (2021). Stereoselective Fe-Catalyzed Decoupled Cross-Couplings. ACS Catalysis. [Link]

-

Organic Chemistry Explained. (2018). Cross Coupling Reactions - Catalytic Cycle Key Features. YouTube. [Link]

-

Sacan, A. et al. (2012). Applications and limitations of in silico models in drug discovery. Methods in Molecular Biology. [Link]

-

Synthesis Workshop. (2024). Advanced Organic Chemistry: Traditional Cross Coupling Reactions. YouTube. [Link]

-

Ashenhurst, J. (2022). Nucleophilic Addition To Carbonyls. Master Organic Chemistry. [Link]

-

Ekins, S. et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology. [Link]

-

Leah4sci. (2017). Intro to Orgo Mechanisms Nucleophilic Attack and Loss of Leaving Group. YouTube. [Link]

-

Chad's Prep. Introduction to Nucleophilic Addition Reactions. Chad's Prep. [Link]

-

Leah4sci. (2023). Nucleophilic Attack Reaction Mechanism Pattern. YouTube. [Link]

-

Ekins, S. et al. (2007). In silico pharmacology for drug discovery: applications to targets and beyond. British Journal of Pharmacology. [Link]

-

Zhang, Z. et al. (2024). Theoretical Studies on the Reaction Mechanism for the Cycloaddition of Zwitterionic π-Allenyl Palladium Species: Substrate-Controlled Isomerization. MDPI. [Link]

-

Singh, H. et al. (2024). The importance of in-silico studies in drug discovery. ResearchGate. [Link]

-

Lee, G. et al. (2019). Chemical Synthesis of Silk-Mimetic Polymers. MDPI. [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. Electrophilic Aromatic Substitution with Silicon Electrophiles: Catalytic Friedel-Crafts C-H Silylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Electrophilic substitution of unsaturated silanes - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. ethz.ch [ethz.ch]

- 11. princeton.edu [princeton.edu]

- 12. yorkspace.library.yorku.ca [yorkspace.library.yorku.ca]

- 13. Nucleophilic Acylation of o-Quinone Methides: An Umpolung Strategy for the Synthesis of α-Aryl Ketones and Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ‘Umpolung’ Reactivity in Semiaqueous Amide and Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hiyama Coupling [organic-chemistry.org]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

- 19. The In Silico Drug Discovery Toolbox: Applications in Lead Discovery and Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Applications and limitations of in silico models in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. In silico pharmacology for drug discovery: applications to targets and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 22. [PDF] In silico pharmacology for drug discovery: applications to targets and beyond | Semantic Scholar [semanticscholar.org]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide: The Multifaceted Role of the Trimethylsilyl Group on the Pyridine Ring

Introduction

The pyridine scaffold is a cornerstone of modern chemistry, forming the core of countless pharmaceuticals, agrochemicals, and functional materials.[1][2][3] Its unique electronic properties, stemming from the electron-withdrawing nitrogen atom, create a distinct reactivity pattern that is both a challenge and an opportunity for synthetic chemists.[2] Modulating this reactivity to achieve specific, regioselective functionalization is paramount for drug discovery and development.

This guide delves into the strategic use of one of the most versatile tools in the synthetic chemist's arsenal: the trimethylsilyl (TMS) group.[4][5] While often relegated to the role of a simple protecting group for alcohols, the TMS group, when attached to a pyridine ring, becomes a powerful modulator of reactivity. Its influence extends far beyond mere steric hindrance, enabling transformations that are otherwise difficult or impossible to achieve. We will explore the fundamental electronic and steric effects of the TMS group and detail its application as a regiochemical controller, a cross-coupling linchpin, and a versatile synthetic handle, providing field-proven insights and detailed protocols for the modern researcher.

Fundamental Properties of the TMS Group on a Pyridine Ring

To appreciate the synthetic utility of trimethylsilylpyridines, one must first understand the intrinsic properties the TMS group imparts upon the aromatic system. The interplay of its electronic and steric nature is the foundation of its strategic application.

Electronic Effects

The silicon-carbon bond is a nuanced electronic participant. Silicon is more electropositive than carbon, leading to a polarized Si-C bond. This results in the TMS group acting primarily as a σ-donor , inductively pushing electron density into the pyridine ring. However, the silicon atom also possesses accessible, low-lying σ* orbitals that can act as π-acceptors , particularly when the ring is electron-rich or when a negative charge needs to be stabilized, as in a metalated intermediate. This dual nature allows the TMS group to stabilize intermediates and influence the electronic landscape of the pyridine ring in a context-dependent manner.[6][7]

Steric Influence

The most apparent characteristic of the TMS group is its significant steric bulk.[4][8] Comprised of three methyl groups arranged tetrahedrally around a central silicon atom, it effectively shields the positions on the pyridine ring immediately adjacent to its point of attachment (ortho positions). This steric hindrance is a powerful tool for directing incoming reagents to less-congested sites, a concept that will be explored in the context of regiochemical control.[9][10]

The Unique Nature of the C-Si Bond

The carbon-silicon bond in an arylsilane is relatively weak and highly polarizable compared to a carbon-hydrogen bond. This makes it susceptible to cleavage under specific conditions, most notably by fluoride ions or acid.[11] This lability is not a weakness but a key feature; it allows the TMS group to function as a "masked proton" or a "traceless directing group." It can be installed to guide a reaction and then cleanly removed, leaving no footprint. Furthermore, this bond can be selectively cleaved and replaced in ipso-substitution reactions, transforming the TMS group into a versatile leaving group.[12]

The TMS Group as a Regiochemical Controller

One of the most powerful applications of the TMS group is in controlling the regioselectivity of pyridine functionalization, particularly through metalation. The electron-deficient nature of pyridine makes direct electrophilic substitution challenging, often requiring harsh conditions. Directed ortho-metalation (DoM) using organolithium reagents is a more common strategy, but it is typically governed by the most acidic proton, which is almost always at the C2/C6 position adjacent to the nitrogen.[13][14]

Blocking Group for Remote Metalation

By installing a sterically demanding TMS group at the C2 position, chemists can effectively block this site from deprotonation. This forces the organolithium base to deprotonate a different, less acidic proton, enabling functionalization at positions like C3 or C4 that are difficult to access directly.[15]

The causality is twofold:

-

Steric Hindrance: The bulky TMS group physically prevents the organolithium base from accessing the C2-proton.

-

Kinetic vs. Thermodynamic Control: While the C2 proton is the most acidic (thermodynamically favored), its inaccessibility makes deprotonation at another site kinetically favorable.

This strategy effectively overrides the intrinsic reactivity of the pyridine ring.

Caption: Workflow for TMS-Blocked Remote Metalation.

Activation for Cross-Coupling Reactions

The TMS group transforms the pyridine ring into a competent nucleophilic partner for palladium-catalyzed cross-coupling reactions, most notably the Hiyama-Denmark coupling.[16][17] This provides a valuable alternative to more common Boron (Suzuki) and Tin (Stille) based methods, often with significant advantages in terms of stability and toxicity.

In this context, the TMS-pyridine acts as a stable, easily handled organosilane precursor. The reaction is typically activated by a fluoride source (e.g., tetrabutylammonium fluoride, TBAF), which generates a hypervalent silicate intermediate. This species is highly nucleophilic and readily undergoes transmetalation to the palladium center.

The Hiyama-Denmark Catalytic Cycle

The generally accepted mechanism involves several key steps:

-

Oxidative Addition: The active Pd(0) catalyst adds to the aryl halide (Ar-X) to form a Pd(II) intermediate.

-

Silicate Formation: The TMS-pyridine reacts with a fluoride activator to form a reactive pentacoordinate silicate.

-

Transmetalation: The pyridyl group is transferred from the silicon to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic partners (Aryl and Pyridyl) are eliminated from the palladium, forming the C-C bond and regenerating the Pd(0) catalyst.[18]

Caption: Generalized Catalytic Cycle for Hiyama-Denmark Coupling.

Experimental Protocol: Hiyama Coupling of 2-TMS-Pyridine

The following protocol is a representative example for the palladium-catalyzed cross-coupling of a trimethylsilylpyridine with an aryl halide.[16]

Materials:

-

2-(Trimethylsilyl)pyridine

-

Aryl Halide (e.g., 4-bromoanisole)

-

Palladium(II) Acetate (Pd(OAc)₂)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

Tetrabutylammonium Fluoride (TBAF), 1M solution in THF

-

Anhydrous Toluene

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

-

Add anhydrous toluene (5 mL) and stir for 10 minutes at room temperature.

-

Add 2-(trimethylsilyl)pyridine (1.2 mmol, 1.2 equivalents).

-

Add the TBAF solution (1.5 mL, 1.5 mmol, 1.5 equivalents) dropwise over 5 minutes.

-

Heat the reaction mixture to 100 °C and monitor by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).

-

Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 2-arylpyridine.

Data Presentation: Representative Yields

| Aryl Halide Partner | Product | Yield (%) |

| 4-Bromoanisole | 2-(4-methoxyphenyl)pyridine | 85 |

| 1-Bromo-4-fluorobenzene | 2-(4-fluorophenyl)pyridine | 81 |

| 3-Bromobenzonitrile | 3-(pyridin-2-yl)benzonitrile | 78 |

| 2-Chlorotoluene | 2-(o-tolyl)pyridine | 75 |

The TMS Group as a Protecting and Leaving Group

Beyond its role in directing reactions, the TMS group serves as a robust and traceless protecting group.[19][20] It can be installed at a reactive site, carried through multiple synthetic steps, and then removed under mild conditions that are often orthogonal to other protecting groups.[4][5]

Deprotection (Protodesilylation)

The removal of the TMS group to regenerate the C-H bond is one of its most valuable features. The choice of reagent allows for selective deprotection based on the overall molecular structure.

Common Deprotection Conditions:

-

Fluoride-Based Reagents: Tetrabutylammonium fluoride (TBAF) in THF is the most common method. The high affinity of fluorine for silicon drives the reaction.[4]

-

Acidic Conditions: Mild acids such as HCl in an alcohol/water solution or trifluoroacetic acid (TFA) can effectively cleave the C-Si bond.

-

Basic Conditions: Stronger bases or specific reagents like potassium trimethylsilanolate (KOTMS) can also effect desilylation.[11]

Experimental Protocol: Fluoride-Mediated Desilylation

This protocol describes a general method for removing a TMS group from a pyridine ring.

Materials:

-

TMS-substituted Pyridine (e.g., 4-phenyl-2-trimethylsilylpyridine)

-

Tetrabutylammonium Fluoride (TBAF), 1M solution in THF

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

Dissolve the TMS-substituted pyridine (1.0 mmol) in anhydrous THF (10 mL) in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add the TBAF solution (1.2 mL, 1.2 mmol, 1.2 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, quench the reaction with water (10 mL).

-

Extract the product with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

-

Purify by column chromatography if necessary.

Synthesis of Trimethylsilylpyridines

The preparation of these valuable building blocks is straightforward. The most common and reliable method involves the reaction of a lithiated pyridine with trimethylsilyl chloride (TMSCl). Halopyridines can be converted to their corresponding pyridyllithium species via halogen-metal exchange with an alkyllithium reagent (e.g., n-BuLi) at low temperatures (-78 °C) before being quenched with TMSCl.[14][21] This approach offers high yields and predictable regioselectivity.

Conclusion and Outlook

The trimethylsilyl group is a powerful and often underutilized tool in pyridine chemistry. Its influence is not merely passive; it is an active participant that enables chemists to fundamentally alter the innate reactivity of the pyridine ring. By leveraging its unique steric and electronic properties, researchers can achieve regioselective functionalization, activate the ring for modern cross-coupling reactions, and execute complex multi-step syntheses with a reliable and traceless directing group. As the demand for increasingly complex and novel pyridine-containing molecules grows in the pharmaceutical and materials science sectors, a deep, mechanistic understanding of the role of the TMS group will continue to be an invaluable asset for innovation.

References

- Napier, S., Marcuccio, S., Tye, H., & Whittaker, M. (2009). Palladium‐Catalyzed Cross‐Coupling of 2‐Trimethylsilylpyridine with Aryl Halides. Semantic Scholar.

- Study.com. (n.d.). Trimethylsilyl | TMS Definition, Structure & Protecting Groups. Study.com.

- Sigma-Aldrich. (n.d.). TMSI+Pyridine. Sigma-Aldrich.

-

Wikipedia. (n.d.). Trimethylsilyl group. Wikipedia. [Link]

-

Apeloig, Y., & Korolev, V. (2004). The Tris(trimethylsilyl)silyl Group in Organic, Coordination and Organometallic Chemistry. Russian Chemical Reviews. [Link]

- Gelest, Inc. (n.d.). Silyl Groups. Gelest Technical Library.

-

Napier, S. D., & Whittaker, M. (2009). ChemInform Abstract: Palladium(0)‐Catalyzed Cross‐Coupling of 2‐Trimethylsilylpyridine with Aryl Halides. ResearchGate. [Link]

- Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical.

-

Brown, H. C., & Kanner, B. (1953). Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. Journal of the American Chemical Society. [Link]

- Sørensen, U. S., Wede, J., & Pombo-Villar, E. (2001).

-

Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition. [Link]

-

Organic Chemistry Portal. (n.d.). Desilylation. Organic Chemistry Portal. [Link]

- Snieckus, V. (n.d.).

-

ResearchGate. (n.d.). Strategies for the meta-C-H functionalization of pyridines. ResearchGate. [Link]

-

Gevorgyan, V., & Kulkarni, V. (2011). The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes. Advanced Synthesis & Catalysis. [Link]

-

Zhang, Y., et al. (2024). Palladium-Catalyzed Cross-Coupling of Aryl Bromides and Chlorides with Trimethylsilylalkynes under Mild Conditions. The Journal of Organic Chemistry. [Link]

-

Mettler Toledo. (n.d.). Lithiation and Organolithium Reactions. Mettler Toledo. [Link]

-

ResearchGate. (n.d.). Structural and electronic effects involving pyridine rings in 4-methylpyridine Cu4OX6L4 complexes. ResearchGate. [Link]

-

Vapourtec. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec. [Link]

-

ResearchGate. (n.d.). Steric Effects of Silyl Groups. ResearchGate. [Link]

-

Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. [Link]

-

Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. [Link]

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Pyridine Derivatives in Modern Organic Synthesis. Ningbo Inno Pharmchem Co., Ltd..

-

Freiburg University. (n.d.). Electronic Modification of a Sterically Demanding Anionic Pyridine Ligand. Freiburg University. [Link]

-

Hsu, H.-H., et al. (2024). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. [Link]

Sources

- 1. Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Trimethylsilyl group - Wikipedia [en.wikipedia.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Alkane synthesis by deoxygenation [organic-chemistry.org]

- 12. The Pyridyldiisopropylsilyl Group: A Masked Functionality and Directing Group for Monoselective ortho-Acyloxylation and ortho-Halogenation Reactions of Arenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. mt.com [mt.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. Palladium-catalysed cross-coupling of 2-trimethylsilylpyridine with aryl halides | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 19. study.com [study.com]

- 20. Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride | Aure Chemical [aurechem.com]

- 21. vapourtec.com [vapourtec.com]

The Strategic Application of 3-Methyl-2-(trimethylsilyl)pyridine in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of modern organic synthesis and drug discovery, the strategic functionalization of heterocyclic scaffolds is paramount. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals and agrochemicals, making the development of versatile pyridine-based building blocks a critical endeavor.[1][2][3] This technical guide provides a comprehensive overview of 3-Methyl-2-(trimethylsilyl)pyridine, a valuable, yet under-documented, synthetic intermediate. We will explore its synthesis, inherent chemical reactivity, and its potential as a linchpin in complex molecule construction, particularly in the context of medicinal chemistry. This document moves beyond a simple recitation of facts to provide a field-proven perspective on why and how this molecule can be a powerful tool in the synthetic chemist's arsenal.

Introduction: The Pyridine Core and the "Magic Methyl" Effect

The pyridine ring is a privileged scaffold in medicinal chemistry, present in a vast array of FDA-approved drugs.[1] Its nitrogen atom imparts unique electronic properties, enhances water solubility, and provides a crucial hydrogen bond acceptor site for molecular recognition at biological targets.[4] The precise placement of substituents on the pyridine ring is a key strategy for modulating a compound's pharmacokinetic and pharmacodynamic profile.

The "magic methyl" effect, a well-documented phenomenon in drug discovery, demonstrates how the simple addition of a methyl group can dramatically improve a molecule's metabolic stability, binding affinity, or cell permeability.[5] In this compound, the 3-methyl group can be strategically employed to leverage this effect, while the 2-trimethylsilyl group serves as a versatile synthetic handle for further molecular elaboration.

This guide will illuminate the synthesis and utility of this specific isomer, providing a logical framework for its application in research and development.

Synthesis of this compound: A Proposed Synthetic Route

While a direct, peer-reviewed synthesis of this compound is not extensively documented, a robust and logical synthetic pathway can be inferred from established principles of pyridine chemistry, particularly Directed ortho-Metalation (DoM).[6] The pyridine nitrogen itself can direct the deprotonation of the C2 position, which can then be trapped with an electrophile.

Proposed Synthesis via Directed ortho-Metalation (DoM)

The most plausible and efficient route to this compound is the directed lithiation of 3-methylpyridine (3-picoline) followed by quenching with trimethylsilyl chloride (TMSCl).

Reaction Scheme:

Caption: Proposed synthesis of this compound via Directed ortho-Metalation.

Detailed Experimental Protocol (Inferred):

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Addition of 3-Methylpyridine: Add 3-methylpyridine (1.0 eq.) to the cooled THF.

-

Lithiation: Slowly add n-butyllithium (1.1 eq., solution in hexanes) dropwise to the stirred solution, maintaining the temperature at -78 °C. The solution may change color, indicating the formation of the lithiated species. Stir the reaction mixture at this temperature for 1-2 hours.

-

Silylation: Add trimethylsilyl chloride (1.2 eq.) dropwise to the reaction mixture. The reaction is typically rapid.

-

Quench and Workup: After stirring for an additional hour at -78 °C, allow the reaction to slowly warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a colorless oil.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents are extremely strong bases and will react violently with water. Therefore, all glassware must be dried, and anhydrous solvents must be used.

-

Low Temperature (-78 °C): The lithiation of pyridines can be exothermic and potentially lead to side reactions, such as addition to the pyridine ring. Maintaining a low temperature ensures the stability of the lithiated intermediate and enhances regioselectivity.

-

Strong, Non-nucleophilic Base: n-Butyllithium is a strong enough base to deprotonate the C2 position of the pyridine ring but is sterically hindered enough to minimize nucleophilic attack at the carbon atoms of the ring.

-

Quenching: The use of a mild acid, such as saturated ammonium chloride, neutralizes any remaining organolithium species and facilitates the workup.

Chemical Properties and Reactivity

The trimethylsilyl (TMS) group at the 2-position of the pyridine ring is the key to the synthetic utility of this molecule. It serves as a versatile placeholder that can be transformed into a variety of other functional groups.

| Property | Value | Source |

| Molecular Formula | C9H15NSi | [7] |

| Molecular Weight | 165.31 g/mol | [7] |

| CAS Number | 13737-07-0 | [7] |

Desilylation and Functionalization

The C-Si bond is readily cleaved under specific conditions, allowing for the introduction of other functionalities at the 2-position. This two-step process of silylation followed by desilylation-functionalization is a powerful strategy for regioselective synthesis.

Desilylation-Iodination:

Caption: Conversion of this compound to 2-Iodo-3-methylpyridine.

This transformation is significant because it converts the silyl-substituted pyridine into a halo-pyridine, which is a versatile substrate for a wide range of palladium-catalyzed cross-coupling reactions.

Cross-Coupling Reactions

While boron- and tin-based reagents are common in cross-coupling, silicon-based reagents have emerged as less toxic and more stable alternatives.[8] this compound can potentially participate in Hiyama-type cross-coupling reactions.

Hiyama Cross-Coupling (Proposed):

Caption: Proposed Hiyama cross-coupling of this compound.

This direct coupling avoids the need to first convert the silyl-pyridine to a halide or boronic acid, thus offering a more atom-economical and potentially shorter synthetic route.

Applications in Drug Discovery and Development

The true value of this compound lies in its ability to serve as a versatile building block for the synthesis of complex, biologically active molecules.

Scaffold for Bioactive Molecules

The 2-substituted-3-methylpyridine motif is present in a number of compounds with interesting biological activities. By using this compound as a starting material, medicinal chemists can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

Workflow for Library Synthesis:

Caption: A versatile workflow for generating diverse chemical libraries from a single precursor.

Spectroscopic Characterization (Predicted)

While experimental data for this compound is scarce, its expected NMR and mass spectrometry data can be predicted based on analogous structures.

| Data Type | Predicted Observations |

| ¹H NMR | - Singlet for the TMS protons (~0.3 ppm).- Singlet for the methyl protons (~2.5 ppm).- Aromatic protons as multiplets in the 7.0-8.5 ppm range. |